(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone is a chemical compound that features a unique combination of a hydroxyphenyl group and a trifluoromethyl triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone typically involves the reaction of 2-hydroxybenzaldehyde with 5-(trifluoromethyl)-1H-1,2,3-triazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield various derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for developing new therapeutic agents.
Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases. Its triazole moiety is known for its antimicrobial and antifungal activities, making it a potential candidate for new antibiotics.
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl triazole moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects.
Comparison with Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
5-Fluoro-2-(trifluoromethyl)phenol: Utilized in organic synthesis and the dye industry.
5-Hydroxy-2-(trifluoromethyl)pyridine: A compound with applications in pharmaceutical intermediates.
Uniqueness: (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone stands out due to its combination of a hydroxyphenyl group and a trifluoromethyl triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H6F3N3O2 |
---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-[5-(trifluoromethyl)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-7(14-16-15-9)8(18)5-3-1-2-4-6(5)17/h1-4,17H,(H,14,15,16) |
InChI Key |
CINJDYUHXQBGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NNN=C2C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.